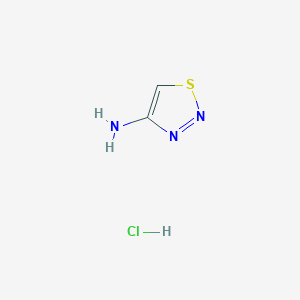

1,2,3-Thiadiazol-4-amine hydrochloride

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. These heteroatoms, typically nitrogen, sulfur, or oxygen, impart unique chemical and physical properties to the molecules. Thiadiazoles are a class of five-membered aromatic heterocyclic compounds that contain one sulfur and two nitrogen atoms. isres.orgwikipedia.org

There are four constitutional isomers of thiadiazole, distinguished by the positions of the heteroatoms:

1,2,4-Thiadiazole

1,2,5-Thiadiazole

1,2,3-Thiadiazol-4-amine (B3136089) hydrochloride belongs to the 1,2,3-thiadiazole isomer group. Heterocyclic compounds, particularly those containing nitrogen and sulfur, are foundational to medicinal chemistry, agrochemistry, and materials science due to their diverse biological activities and functional properties. mdpi.comencyclopedia.pub The 1,2,3-thiadiazole ring, in particular, is a recognized pharmacophore, a molecular feature responsible for a drug's biological activity. mdpi.com

Historical Development of 1,2,3-Thiadiazole Chemistry

The study of thiadiazoles dates back to the late 19th century, with the first derivatives of the 1,2,3-thiadiazole ring system being prepared during that period. e-bookshelf.denih.gov The development of synthetic methods has been crucial to the exploration of this class of compounds. Several classical and modern synthetic routes have been established for the construction of the 1,2,3-thiadiazole core.

A pivotal moment in the synthesis of these compounds was the development of the Hurd-Mori reaction . This method involves the cyclization of hydrazones with thionyl chloride (SOCl₂) and remains a cornerstone for preparing 1,2,3-thiadiazoles. wikipedia.orgmdpi.come-bookshelf.de Other significant synthetic strategies include the Pechmann synthesis and the Wolff synthesis, which have expanded the accessibility and structural diversity of 1,2,3-thiadiazole derivatives. isres.orge-bookshelf.de The ongoing refinement of these methods and the development of new, more efficient catalytic processes continue to be an active area of research. isres.orgorganic-chemistry.org

| Synthetic Method | Reactants | Key Reagent | Reference |

|---|---|---|---|

| Hurd-Mori Synthesis | Acyl Hydrazone | Thionyl chloride (SOCl₂) | wikipedia.orgmdpi.come-bookshelf.de |

| Pechmann Synthesis | Diazoalkanes and a C=S bond | - | isres.orge-bookshelf.de |

| Wolff Synthesis | α-diazo Thiocarbonyl Compounds | - | isres.orge-bookshelf.de |

| TBAI-catalyzed Reaction | N-tosyl Hydrazones and Sulfur | Tetrabutylammonium iodide (TBAI) | organic-chemistry.org |

Significance of Aminothiadiazoles in Advanced Organic Synthesis Research

The presence of an amino (-NH₂) group on the thiadiazole ring, as in 1,2,3-Thiadiazol-4-amine, is of great importance for synthetic chemists. Aminothiadiazoles serve as versatile intermediates and building blocks for creating more elaborate molecular architectures. nih.gov

The amino group is a nucleophilic center, allowing it to be readily acetylated or to react with various electrophiles. nih.gov This reactivity enables the straightforward modification of the thiadiazole scaffold. Furthermore, aminothiadiazoles can be converted into diazonium salts, which are highly valuable synthetic intermediates that can be transformed into a wide array of other functional groups. nih.gov This functional group tolerance and reactivity make amino-substituted thiadiazoles, such as the title compound, key starting materials for constructing libraries of novel compounds for screening in drug discovery and materials science. mdpi.comnih.gov

Current Research Trajectories and Academic Significance of 1,2,3-Thiadiazol-4-amine Hydrochloride

Current research involving the 1,2,3-thiadiazole scaffold is largely focused on its broad spectrum of biological activities. mdpi.com Derivatives of 1,2,3-thiadiazole have been investigated for a range of potential applications, reflecting the academic and industrial interest in this heterocyclic system. encyclopedia.pube-bookshelf.de

This compound is significant primarily as a precursor in these research endeavors. Its structure provides a reliable starting point for the synthesis of novel derivatives intended for biological evaluation. The academic significance of the compound lies in its utility for exploring structure-activity relationships (SAR), where systematic modifications are made to the molecule to understand how structural changes affect biological activity. mdpi.com The development of new synthetic methodologies to access and functionalize the 1,2,3-thiadiazole ring remains an active topic in organic synthesis. isres.org

| Reported Biological Activity of 1,2,3-Thiadiazole Derivatives | Reference |

|---|---|

| Antiviral (including anti-HIV) | mdpi.comencyclopedia.pubresearchgate.net |

| Antifungal | mdpi.comencyclopedia.pubresearchgate.net |

| Anticancer / Antitumor | mdpi.comresearchgate.net |

| Insecticidal | mdpi.comencyclopedia.pub |

| Plant Activators | mdpi.com |

| Antimicrobial | researchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

thiadiazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S.ClH/c3-2-1-6-5-4-2;/h1H,3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLNNBXECVFEEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152513-89-8 | |

| Record name | 1,2,3-thiadiazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Innovations for 1,2,3 Thiadiazol 4 Amine Hydrochloride

Targeted Synthesis of 1,2,3-Thiadiazol-4-amine (B3136089) Hydrochloride

Optimized Conditions for Hydrochloride Salt Formation and Purification

The formation of a hydrochloride salt is a common strategy in pharmaceutical chemistry to improve the solubility and bioavailability of a parent amine compound. The process involves the reaction of the basic amine with hydrochloric acid. spectroscopyonline.com For 1,2,3-Thiadiazol-4-amine, this would involve protonation of the amino group to form the corresponding ammonium (B1175870) chloride salt.

Salt Formation: The preparation of amine hydrochlorides is typically achieved by treating a solution of the free amine with hydrogen chloride. google.com The hydrogen chloride can be introduced in various forms:

Aqueous HCl: While straightforward, the use of aqueous HCl can lead to lower yields if the resulting salt has significant solubility in water. google.com

Gaseous HCl: Bubbling dry HCl gas through a solution of the amine in an anhydrous organic solvent (like ethanol, dioxane, or ethyl acetate) is a highly effective method for precipitating the anhydrous hydrochloride salt. researchgate.netsciencemadness.org

HCl in Organic Solvents: Using a pre-prepared solution of HCl in an anhydrous solvent, such as 4M HCl in dioxane, provides a convenient and controllable alternative to gaseous HCl. researchgate.netnih.gov

A general procedure involves dissolving the free amine in a suitable solvent and adding the HCl source, often at reduced temperatures (e.g., 4 °C), to facilitate precipitation of the salt. researchgate.net

Purification: Purification of the resulting hydrochloride salt is crucial to remove impurities, including excess acid and inorganic salts. Common methods include:

Recrystallization: This is a standard technique where the crude salt is dissolved in a suitable solvent or solvent mixture at an elevated temperature and then allowed to cool, causing the pure crystals to form.

Washing: The filtered salt crystals are often washed with a cold, anhydrous solvent in which the salt is poorly soluble (like diethyl ether) to remove residual impurities. sciencemadness.org

Vaporization/Sublimation: For certain aromatic amine hydrohalides, purification can be achieved by vaporization, sublimation, or distillation in the presence of the corresponding hydrogen halide gas to prevent decomposition. google.com

Solvent Trituration: If the hydrochloride salt is a gummy solid, it can be triturated with a solvent like acetonitrile (B52724) to remove moisture and induce crystallization. sciencemadness.org

In cases where inorganic salts (like NaCl) are present from using aqueous HCl, a common purification strategy involves neutralizing the salt back to the free base, extracting the free base into an organic solvent, drying the solution, and then re-forming the hydrochloride salt using an anhydrous method. echemi.com

Emerging and Sustainable Synthetic Approaches

Recent advancements in organic synthesis have focused on developing more efficient, safer, and environmentally benign methods. These "green chemistry" approaches are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,3-thiadiazoles.

Catalytic Syntheses of 1,2,3-Thiadiazoles

Catalytic methods offer significant advantages by reducing the need for stoichiometric reagents and often proceeding under milder conditions.

TBAI-Catalyzed Synthesis: A practical and metal-free improvement on the classic Hurd-Mori reaction involves the use of tetrabutylammonium iodide (TBAI) as a catalyst. This method reacts N-tosylhydrazones with elemental sulfur to produce 1,2,3-thiadiazoles in good yields. organic-chemistry.org

Photocatalysis: Visible light, in conjunction with a catalytic amount (1 mol%) of cercosporin, can be used to synthesize 1,2,3-thiadiazoles. This photocatalytic process demonstrates good regioselectivity and is compatible with a broad range of functional groups under mild and sustainable conditions. organic-chemistry.org

| Catalyst | Reactants | Key Features |

| Tetrabutylammonium iodide (TBAI) | N-tosylhydrazones, Sulfur | Metal-free, Good yields, Improvement of Hurd-Mori reaction organic-chemistry.org |

| Cercosporin (photocatalyst) | Azoalkenes, KSCN | Visible light, Mild conditions, Good regioselectivity mdpi.com |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reactions, often leading to dramatic reductions in reaction times, increased yields, and higher product purity. nih.govresearchgate.net

This technology has been successfully applied to the synthesis of various thiadiazole derivatives. For instance, the cyclization of hydrazones using specific reagents can be completed in minutes under microwave irradiation, compared to several hours with conventional heating. tandfonline.com In one study, the optimal conditions for a microwave-assisted cyclization to form a 2-amino-1,3,4-thiadiazole (B1665364) were found to be 60 °C for 5 minutes in DMF, achieving an 85% yield. tandfonline.com The synthesis of thiazolidinone derivatives from 2-amino-5-mercapto-1,3,4-thiadiazole has also been efficiently achieved using microwave irradiation. aip.org

Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave Method | Reference |

|---|---|---|---|

| Thiadiazole Schiff Base Synthesis | Hours, Lower Yields | 5-10 minutes, 80-90% Yields | researchgate.net |

Flow Chemistry Applications in Thiadiazole Synthesis

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers enhanced safety, scalability, and control over reaction parameters.

The synthesis of 1,2,4-thiadiazoles has been demonstrated in a continuous flow process, which allows for the safe handling of hazardous reagents like trichloromethane sulfenylchloride. durham.ac.uknih.gov By pumping solutions of the reagents through tubular reactors, gram quantities of the thiadiazole product can be prepared efficiently. durham.ac.uk This methodology provides a valuable template for the potential application of flow chemistry to the synthesis of 1,2,3-thiadiazole (B1210528) isomers, promising safer and more scalable production routes.

Ultrasound-Assisted Synthetic Methodologies

Ultrasound irradiation (sonochemistry) is another green chemistry technique that uses the energy from acoustic cavitation to accelerate chemical reactions. This method is known for providing high yields in shorter reaction times under mild conditions. tandfonline.com

The synthesis of 2-amino-1,3,4-thiadiazole derivatives has been successfully achieved using ultrasonic techniques. In one example, thiosemicarbazone intermediates were subjected to oxidative ring closure promoted by ultrasound waves, which resulted in higher yields in a shorter time compared to conventional methods. raparinuni2024.org Other studies have applied ultrasonic irradiation to efficiently synthesize various 1,3-thiazoles and 1,3,4-thiadiazines, highlighting the benefits of greater purity, lower cost, and simple workups. tandfonline.comtandfonline.com The use of chitosan-based catalysts in combination with ultrasonic irradiation has also proven effective for thiazole synthesis, offering mild reaction conditions and quick reaction times. nih.gov

| Method | Reactants | Conditions | Advantages | Reference |

| Sonication | Thiosemicarbazones, Iron (III) ammonium sulfate | Ultrasound waves | Higher yield, Shorter time | raparinuni2024.org |

| Sonication | N-(thiazol-2-yl)acetamide, Thiocarbohydrazide | 70°C, 20 min | High yield, Pure product, Short time | tandfonline.com |

Regioselectivity and Stereochemical Control in 1,2,3-Thiadiazole Synthesis

Regioselectivity—the control over which regioisomer is formed in a chemical reaction—is a critical aspect of synthesizing substituted heterocycles. In the context of 1,2,3-thiadiazoles, the primary method for their formation is the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride. mdpi.comwikipedia.org

The regioselectivity of the Hurd-Mori reaction can be significantly influenced by both steric and electronic factors of the substituents on the starting hydrazone. thieme-connect.com For instance, the success of forming bicyclic 1,2,3-thiadiazoles is highly dependent on the presence of an electron-withdrawing group on the precursor. thieme-connect.comnih.gov In the synthesis of pyrrolo[2,3-d] nih.govdurham.ac.ukraparinuni2024.orgthiadiazoles, the nature of the N-protecting group on the pyrrolidine precursor was found to be crucial; an electron-withdrawing methyl carbamate group gave superior yields compared to electron-donating alkyl groups. nih.gov

Furthermore, in a photocatalytic synthesis approach, electron-donating groups on the starting materials led to the maximum yield, while strong electron-withdrawing groups resulted in only moderate yields, demonstrating electronic control over the reaction outcome. mdpi.com These findings underscore the importance of carefully selecting precursors and reaction conditions to achieve the desired regiochemical outcome in 1,2,3-thiadiazole synthesis.

Chemical Reactivity and Transformation Mechanisms of 1,2,3 Thiadiazol 4 Amine Hydrochloride

Electrophilic Reactions of the Thiadiazole Ring System

The 1,2,3-thiadiazole (B1210528) nucleus is characterized by low electron density on its carbon atoms, a consequence of the electron-withdrawing nature of the two adjacent nitrogen atoms. This inherent electron deficiency makes the ring system generally resistant to classical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation at the C4 and C5 positions.

However, the nitrogen atoms of the ring possess lone pairs of electrons and can act as sites for electrophilic attack. The most common electrophilic reaction of the 1,2,3-thiadiazole ring is quaternization, which involves the alkylation of a ring nitrogen atom. This reaction typically occurs with alkyl halides, leading to the formation of thiadiazolium salts. The position of alkylation (N2 vs. N3) is dependent on the nature of the substituents on the ring and the specific reaction conditions employed.

| Reaction Type | Reagent/Conditions | Product Type | Notes |

| Quaternization | Alkyl Halides (e.g., CH₃I) | 1,2,3-Thiadiazolium salts | Electrophilic attack occurs on a ring nitrogen atom. |

| Electrophilic Substitution on Carbon | Standard electrophiles (HNO₃, Br₂) | Generally unreactive | The ring is deactivated towards electrophilic attack at C4 and C5. |

Nucleophilic Substitution Reactions and Ring Cleavage Pathways

In contrast to its inertness towards electrophiles, the electron-deficient 1,2,3-thiadiazole ring is susceptible to nucleophilic attack. Nucleophilic substitution is particularly feasible at the C5 position, especially when it bears a good leaving group, such as a halogen. For instance, 5-chloro-1,2,3-thiadiazole (B1587204) derivatives can undergo nucleophilic displacement of the chloride with various nucleophiles, providing a route to 5-substituted 1,2,3-thiadiazoles. nih.gov

A significant aspect of the reactivity of 1,2,3-thiadiazoles is their propensity to undergo ring cleavage under basic conditions. Strong bases can attack the ring, leading to its opening and the extrusion of molecular nitrogen. This reaction pathway is a known method for generating synthetically useful alkynethiolates from 1,2,3-thiadiazoles. The reaction of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole with nucleophiles can also proceed via ring opening to form a thioketene (B13734457) intermediate, which can then undergo further transformations. nih.gov

| Reaction Type | Reagent/Conditions | Intermediate/Product Type | Mechanism |

| Nucleophilic Substitution | Nucleophiles (e.g., amines, alkoxides) on 5-halo-1,2,3-thiadiazoles | 5-substituted-1,2,3-thiadiazoles | SₙAr-type displacement of the halide. nih.gov |

| Ring Cleavage | Strong bases (e.g., organolithiums, alkoxides) | Alkynyl thiolates | Nucleophilic attack followed by ring opening and N₂ extrusion. |

| Ring Opening to Thioketene | Nucleophiles on substituted 1,2,3-thiadiazoles | Thioketene intermediates | Base-induced ring opening forming a reactive thioketene. nih.gov |

Rearrangement Reactions of the 1,2,3-Thiadiazole Moiety

The 1,2,3-thiadiazole ring system is known to undergo several types of rearrangement reactions, often induced by heat or light. Photochemical or thermal treatment can lead to the extrusion of dinitrogen, a thermodynamically favorable process, to generate highly reactive thiirene (B1235720) intermediates. These three-membered sulfur-containing rings are typically unstable and can further rearrange to thioketenes.

A notable transformation for amino-substituted heterocyclic systems is the Dimroth rearrangement. This reaction involves the isomerization of a heterocycle through a ring-opening and ring-closing sequence, resulting in the exchange of an endocyclic and an exocyclic heteroatom. wikipedia.orgnih.gov For 5-amino-1,2,3-thiadiazoles, this rearrangement is proposed to proceed via an open-chain diazo intermediate, which can then recyclize to form a more stable 5-mercapto-1,2,3-triazole. This type of rearrangement is often catalyzed by acid or base and is influenced by the substituents on the ring. nih.govresearchgate.net While specific studies on 1,2,3-thiadiazol-4-amine (B3136089) are limited, similar reactivity is anticipated.

| Rearrangement Type | Conditions | Intermediate | Product Type |

| Thermal/Photochemical Rearrangement | Heat or UV light | Thiirene | Thioketene |

| Dimroth Rearrangement | Acid or Base, Heat | Open-chain diazo species | Isomeric heterocycle (e.g., mercapto-triazole) wikipedia.orgnih.gov |

Functionalization Reactions of the Amine Moiety

The exocyclic amino group of 1,2,3-Thiadiazol-4-amine hydrochloride is a key site for synthetic modification, allowing for the introduction of a wide range of functional groups and the construction of more complex molecules.

The primary amine group in 1,2,3-Thiadiazol-4-amine is expected to undergo reactions typical of aromatic and heterocyclic amines.

Acylation: The amine can be readily acylated using acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride would yield N-(1,2,3-thiadiazol-4-yl)acetamide. These reactions typically proceed via a nucleophilic addition-elimination mechanism. mdpi.comresearchgate.net

Alkylation: Alkylation of the amino group can be achieved with alkyl halides. However, controlling the degree of alkylation to prevent the formation of di- and tri-alkylated products can be challenging. The reaction of 2-amino-1,3,4-thiadiazole (B1665364) derivatives with alkyl halides has been shown to functionalize the exocyclic amine. nih.gov

Arylation: While less common, N-arylation can be accomplished through methods such as Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the amine with an aryl halide.

| Reaction | Reagent | Product |

| Acylation | Acyl chloride (e.g., RCOCl) | N-acyl-1,2,3-thiadiazol-4-amine |

| Alkylation | Alkyl halide (e.g., R-Br) | N-alkyl-1,2,3-thiadiazol-4-amine |

| Arylation | Aryl halide (e.g., Ar-Br), Pd catalyst | N-aryl-1,2,3-thiadiazol-4-amine |

The primary amino group of 1,2,3-Thiadiazol-4-amine can be converted into a diazonium salt through treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid. This process, known as diazotization, transforms the amino group into an excellent leaving group (N₂), enabling a wide array of subsequent derivatization reactions.

The resulting 1,2,3-thiadiazole-4-diazonium salt is a versatile intermediate. It can undergo a variety of transformations, including Sandmeyer-type reactions, where the diazonium group is replaced by nucleophiles such as halides (Cl⁻, Br⁻) or cyanide (CN⁻) in the presence of a copper(I) catalyst. This provides a powerful method for introducing a range of substituents onto the C4 position of the thiadiazole ring, which are often difficult to install by other means.

| Reaction Sequence | Reagents | Intermediate | Final Product |

| Diazotization | NaNO₂, HCl (aq.), 0-5 °C | 1,2,3-Thiadiazole-4-diazonium chloride | - |

| Sandmeyer Reaction (Chlorination) | 1,2,3-Thiadiazole-4-diazonium chloride, CuCl | - | 4-Chloro-1,2,3-thiadiazole |

| Sandmeyer Reaction (Bromination) | 1,2,3-Thiadiazole-4-diazonium chloride, CuBr | - | 4-Bromo-1,2,3-thiadiazole |

Heterocyclic Annulation and Condensation Reactions Utilizing this compound

This compound is a valuable building block for the synthesis of fused heterocyclic systems. The presence of the reactive amino group allows for condensation reactions with various bifunctional electrophiles, leading to the formation of new rings annulated to the thiadiazole core.

A common strategy involves the reaction of the amino-thiadiazole with 1,3-dicarbonyl compounds, such as β-ketoesters or β-diketones. For example, the reaction of 2-amino-1,3,4-thiadiazole with pentane-2,4-dione leads to the formation of a pyrimidine (B1678525) ring fused to the thiadiazole. nih.gov It is expected that 1,2,3-Thiadiazol-4-amine would react in a similar manner, providing access to thiadiazolo[4,5-d]pyrimidine derivatives. These condensation reactions typically proceed through the initial formation of an enamine or imine intermediate, followed by an intramolecular cyclization and dehydration.

Furthermore, by analogy with the reactivity of 4-amino-1,2,4-triazole (B31798) derivatives, 1,2,3-Thiadiazol-4-amine could potentially react with α-haloketones or other bifunctional reagents to yield fused systems like thiadiazolo[3,4-b] nih.govwikipedia.orgmdpi.comthiadiazines.

| Reagent | Fused System Formed | Reaction Type |

| 1,3-Dicarbonyl compounds (e.g., pentane-2,4-dione) | Thiadiazolo[4,5-d]pyrimidine | Condensation/Annulation |

| α-Haloketones (e.g., phenacyl bromide) | Imidazo[2,1-b]thiadiazole (by analogy) | Condensation/Annulation |

| Bifunctional reagents (e.g., chloroacetyl chloride) | Fused thiazine (B8601807) or diazine systems (by analogy) | Condensation/Annulation |

Mechanistic Elucidation Studies and Reaction Kinetics of this compound Transformations

Detailed investigations into the transformations of 1,2,3-thiadiazole derivatives have uncovered several key mechanistic pathways, including thermal and photochemical decomposition, as well as base-catalyzed rearrangements. While specific kinetic data for the hydrochloride salt of 4-amino-1,2,3-thiadiazole is not extensively documented in publicly available literature, the general principles derived from related structures provide a framework for understanding its reactivity.

Thermal and Photochemical Decomposition: The 1,2,3-thiadiazole ring is known to be susceptible to thermal and photochemical decomposition, often leading to the extrusion of molecular nitrogen. This process is believed to proceed through a transient diradical intermediate, which can then undergo further reactions.

For instance, the photolysis of 1,2,3-thiadiazoles can lead to the formation of highly reactive thioketenes. researchgate.net Ultrafast time-resolved UV-vis and IR spectroscopies have been employed to study the early events in the photochemistry of 1,2,3-thiadiazole derivatives. nih.govnih.gov These studies have shown that upon photoexcitation, the molecule can rapidly, in less than 0.4 picoseconds, extrude nitrogen and form a thiirene intermediate, which can then isomerize to the corresponding thioketene. nih.gov The stability and subsequent reactions of these intermediates are highly dependent on the substituents and the reaction medium.

The thermal decomposition of 5-amino-1,2,3-thiadiazole derivatives has been investigated using techniques like pressure differential scanning calorimetry (DSC) and thermogravimetry (TG). These studies revealed that such compounds undergo exothermic decomposition. researchgate.net The presence of an amino group can influence the decomposition pathway and the nature of the resulting products.

Base-Catalyzed Rearrangements: In the presence of a base, 5-amino-1,2,3-thiadiazoles can undergo rearrangement to form 5-mercapto-1,2,3-triazoles. researchgate.net This transformation is a type of Dimroth rearrangement. The proposed mechanism involves the deprotonation of the amino group, followed by a ring-opening to form a diazo-thioamide intermediate, which then undergoes intramolecular cyclization to yield the triazole product. researchgate.net The kinetics of such rearrangements are influenced by the nature of the base, the solvent, and the temperature.

Influence of the 4-Amino Group and Hydrochloride Salt: The 4-amino group in this compound is expected to significantly influence its reactivity. The amino group, being an electron-donating group, can affect the stability of the thiadiazole ring and any intermediates formed during its transformation. The hydrochloride salt form implies that the amino group is protonated, which would alter its electronic properties and reactivity, particularly in acid-catalyzed or base-mediated reactions.

| Transformation Type | Conditions | Key Intermediates | Mechanistic Notes |

| Photochemical Decomposition | UV irradiation | Thiirene, Thioketene, Diradicals | Proceeds via extrusion of N2 from an excited state. The formation of thiirene can be followed by isomerization to thioketene. nih.govnih.gov |

| Thermal Decomposition | Elevated temperatures | Diradicals, Thioketenes | Involves ring cleavage and loss of N2. The stability is influenced by substituents. researchgate.net |

| Base-Catalyzed Rearrangement | Basic conditions | Diazo-thioamide | A type of Dimroth rearrangement leading to the formation of a more stable triazole ring system. researchgate.net |

Further research, including computational modeling and detailed kinetic studies under various pH and temperature conditions, is necessary to fully elucidate the specific transformation mechanisms and reaction rates for this compound. Such studies would provide a more complete understanding of its chemical behavior and potential applications in organic synthesis.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H) and carbon (¹³C).

For 1,2,3-Thiadiazol-4-amine (B3136089) hydrochloride, ¹H NMR would be expected to show distinct signals for the proton on the thiadiazole ring (C5-H) and the protons of the amine group (-NH2). The chemical shift of the C5-H proton would be influenced by the electronegativity of the adjacent sulfur and nitrogen atoms. The amine protons' signal would likely be broadened due to exchange processes and its chemical shift would be sensitive to the solvent and concentration. As a hydrochloride salt, the amine group would exist as an ammonium (B1175870) cation (-NH3+), and its protons would typically appear further downfield compared to the free amine.

The ¹³C NMR spectrum would reveal two signals for the two carbon atoms of the thiadiazole ring (C4 and C5). The chemical shifts of these carbons are characteristic of their position within the heterocyclic ring and their attachment to the sulfur, nitrogen, and amine groups.

Multi-dimensional NMR Techniques for Structural Assignment

To unambiguously assign the ¹H and ¹³C signals, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this simple molecule, it would primarily confirm the identity of isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the C5-H proton signal to the C5 carbon signal.

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the precise molecular weight of the protonated molecule [M+H]⁺ of 1,2,3-Thiadiazol-4-amine. This highly accurate mass measurement allows for the determination of the elemental formula, confirming the composition of C₂H₄N₃S⁺ (for the cation) with a high degree of confidence and distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (such as the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For 1,2,3-thiadiazoles, a characteristic fragmentation pathway is the loss of a neutral nitrogen molecule (N₂). mdpi.com The fragmentation pattern of 1,2,3-Thiadiazol-4-amine would be analyzed to confirm the connectivity of the atoms and the structure of the heterocyclic core. mdpi.com

Vibrational Spectroscopy Studies (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide information about the functional groups present.

For 1,2,3-Thiadiazol-4-amine hydrochloride, the IR and Raman spectra would be expected to show characteristic bands for:

N-H stretching: Vibrations from the ammonium (-NH3⁺) group would appear as a broad band in the region of 3200-2800 cm⁻¹.

C-H stretching: The stretching vibration of the C5-H bond on the aromatic ring would typically be observed above 3000 cm⁻¹.

C=N and N=N stretching: Vibrations associated with the thiadiazole ring would appear in the 1600-1400 cm⁻¹ region.

N-H bending: Bending vibrations of the ammonium group would be visible around 1600-1500 cm⁻¹.

C-S stretching: Vibrations involving the carbon-sulfur bond would be found in the fingerprint region, typically below 800 cm⁻¹.

Comparing the experimental IR and Raman spectra with theoretical spectra calculated using computational methods, such as Density Functional Theory (DFT), can aid in the precise assignment of the observed vibrational bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores and the types of electronic transitions possible, such as π→π* and n→π* transitions.

For this compound, the UV-Vis spectrum provides critical insights into the electronic environment of the 1,2,3-thiadiazole (B1210528) ring system, which is conjugated with the amine substituent. The heterocyclic ring itself contains π bonds and lone pairs of electrons on the nitrogen and sulfur atoms, giving rise to distinct absorption bands. The protonation of the amine group to form the hydrochloride salt can influence the electronic transitions, potentially causing a shift in the absorption maxima (λmax) compared to the free base.

Analysis of the spectrum allows for the identification of characteristic absorption peaks corresponding to specific electronic transitions. For instance, high-energy π→π* transitions are typically observed in the shorter wavelength UV region, while lower-energy n→π* transitions, involving the non-bonding electrons of the heteroatoms, may appear at longer wavelengths. The position and intensity of these bands are sensitive to the solvent environment, with solvent polarity often influencing the energy levels of the molecular orbitals involved.

Table 1: Illustrative UV-Vis Spectral Data for this compound This table is a representative example of how UV-Vis data for the compound would be presented. Actual experimental values are dependent on specific analytical conditions.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

|---|---|---|---|

| Methanol | ~230 | ~8,500 | π → π* |

| Methanol | ~295 | ~1,200 | n → π* |

| Acetonitrile (B52724) | ~228 | ~8,700 | π → π* |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles, as well as information on intermolecular interactions that dictate the crystal packing.

To conduct a single-crystal XRD study, a high-quality, single crystal of this compound is required. This crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined.

This analysis would definitively confirm the connectivity of the 1,2,3-thiadiazole ring, the position of the amine group at the C4 position, and the presence of the chloride counter-ion. Furthermore, it would reveal crucial details about the solid-state conformation of the molecule and the hydrogen bonding network involving the amine group, the chloride ion, and the nitrogen atoms of the heterocyclic ring. This information is invaluable for understanding the compound's physical properties, such as melting point and solubility.

Table 2: Representative Crystallographic Data from Single Crystal XRD This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment. The values are hypothetical.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₂H₄ClN₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 5.789 |

| c (Å) | 12.456 |

| β (°) | 105.3 |

| Volume (ų) | 591.4 |

| Z (molecules/unit cell) | 4 |

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze a microcrystalline sample of the material. Instead of a single crystal, a fine powder containing numerous randomly oriented crystallites is used. The resulting diffraction pattern is a unique fingerprint of the compound's crystalline phase.

PXRD is particularly important for studying polymorphism—the ability of a compound to exist in two or more different crystal structures. Different polymorphs of this compound would produce distinct PXRD patterns. This analysis is critical in pharmaceutical development, as different polymorphs can have different stabilities, dissolution rates, and bioavailability. By comparing the PXRD patterns of different batches of the compound, one can ensure batch-to-batch consistency and identify any potential polymorphic transformations that may occur under various storage or processing conditions.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are essential for determining its purity, identifying impurities, and for isolation during or after synthesis.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used for purity assessment of chemical compounds. A typical HPLC method for this compound would utilize reverse-phase chromatography.

In this mode, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a nonpolar stationary phase (e.g., C18 silica) and is eluted by a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol, often with an acid modifier like formic acid or phosphoric acid to ensure good peak shape). The compound's retention time—the time it takes to travel through the column to the detector—is a characteristic property under a specific set of conditions. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 3: Example HPLC Method Parameters This table provides an example of a typical set of conditions for an HPLC analysis.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230 nm |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used primarily for monitoring the progress of a chemical reaction and for preliminary purity checks. dergipark.org.tr In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. dergipark.org.tr

A small sample of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel on an aluminum backing). The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary phase (silica gel) and the mobile phase (eluent). The position of the compound is visualized, often under UV light.

The separation is quantified by the retention factor (Rf), calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. The Rf value is characteristic for a given compound in a specific solvent system, allowing for comparison with authentic standards of the starting material and product.

Elemental Analysis (C.H.N.S) as a Characterization Tool

Elemental analysis is a fundamental and indispensable technique in synthetic chemistry for the structural elucidation of novel compounds. This destructive analytical method provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a sample. The primary purpose of C.H.N.S. analysis is to determine the empirical formula of a newly synthesized compound. By comparing the experimentally determined elemental composition with the theoretically calculated values based on the proposed molecular formula, researchers can verify the purity and confirm the identity of the target molecule. rdd.edu.iqnih.govrsc.org

For a compound such as this compound, this analysis is crucial to confirm that the synthesis and purification processes have yielded the correct product with the expected elemental ratios. The molecular formula for this compound is C₂H₄ClN₃S. The calculated elemental percentages are derived from the molecular weight of the compound and the atomic weights of its constituent elements.

Table 1: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition (Calculated) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 137.61 | 17.46% |

| Hydrogen | H | 1.01 | 137.61 | 2.93% |

| Nitrogen | N | 14.01 | 137.61 | 30.54% |

| Sulfur | S | 32.07 | 137.61 | 23.30% |

Detailed Research Findings

These studies demonstrate the routine application of C.H.N.S. analysis to confirm the successful synthesis of more complex thiadiazole structures. The data presented in such research typically includes a direct comparison of the calculated and found percentages, validating the proposed structures.

Table 2: Examples of Elemental Analysis Data for Substituted Thiadiazole Derivatives from Research Literature

| Compound Name | Molecular Formula | Analysis | %C | %H | %N | %S |

|---|---|---|---|---|---|---|

| 5-Phenyl-1,3,4-thiadiazol-2-amine nih.gov | C₈H₇N₃S | Calculated | 54.22 | 3.98 | 23.71 | 18.09 |

| Found | 54.61 | 3.26 | 24.10 | 17.92 | ||

| 5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4′-nitrophenyl]-1,3,4-thiadiazole-2-amine rsc.org | C₁₇H₁₄N₄O₃S | Calculated | 57.62 | 3.98 | 15.81 | 9.05 |

| Found | 57.29 | 3.83 | 14.94 | 9.09 | ||

| 5-(1-Methyl-2-phenylethenyl)-N-[phenylmethyl]-1,3,4-Thiadiazol-2-amine dergipark.org.tr | C₁₈H₁₇N₃S | Calculated | 70.33 | 5.57 | 13.67 | - |

| Found | 68.58 | 5.43 | 12.85 | - | ||

| Ethyl 2-(2-(4-hydroxybenzylidene)hydrazono)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate semanticscholar.org | C₁₅H₁₇N₃O₃S | Calculated | 56.41 | 5.37 | 13.16 | - |

The data in Table 2 exemplifies how elemental analysis is presented in scientific literature. The small discrepancies between the calculated and found values are within acceptable experimental error and affirm the successful synthesis and purification of the respective target compounds. This rigorous validation is a prerequisite for any further investigation into the compound's chemical and physical properties.

Theoretical and Computational Investigations of 1,2,3 Thiadiazol 4 Amine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. These methods solve the Schrödinger equation (or approximations thereof) to determine the electronic wavefunction and energy of a molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) has become a popular and cost-effective method for calculating the electronic structure of molecules. scispace.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it computationally feasible for a wide range of chemical systems. These studies on thiadiazole derivatives typically investigate molecular geometries, electronic properties, and spectroscopic features. rsc.orgnih.gov

For molecules related to 1,2,3-Thiadiazol-4-amine (B3136089), DFT calculations can be used to determine key electronic parameters that govern reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. jchemlett.com The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. dergipark.org.tr

Table 1: Representative DFT-Calculated Electronic Properties for a Generic Amino-Substituted 1,2,3-Thiadiazole (B1210528) (Note: This table is illustrative and based on typical values for related compounds, not specific experimental or calculated data for 1,2,3-Thiadiazol-4-amine hydrochloride.)

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

DFT studies also allow for the calculation of electrostatic potential maps, which visualize the charge distribution on the molecular surface and highlight regions susceptible to electrophilic or nucleophilic attack.

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-HF methods provide a rigorous approach to understanding molecular orbitals (MOs).

Analysis of the molecular orbitals of 1,2,3-thiadiazole derivatives reveals the distribution of electron density and the nature of chemical bonds. For an amino-substituted 1,2,3-thiadiazole, the HOMO is expected to have significant contributions from the lone pair of the amino group and the π-system of the thiadiazole ring. The LUMO is likely to be a π* orbital distributed over the heterocyclic ring. researchgate.net Ab initio calculations on the parent 1,2,3-thiadiazole have been used to generate a structure and determine protonation energies, which can predict sites of coordination. researchgate.net

Conformational Analysis and Energetics

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and determining their relative energies.

For 1,2,3-Thiadiazol-4-amine, a key conformational feature would be the orientation of the amino group relative to the thiadiazole ring. Computational methods can be used to calculate the potential energy surface as a function of the dihedral angle describing the rotation of the amino group. These calculations can identify the most stable conformer and the energy barriers to rotation. Studies on related amino-thiazole structures have shown that conformations can be stabilized by intramolecular hydrogen bonds. nih.govnih.govresearchgate.net

Table 2: Illustrative Conformational Energy Profile for a Hypothetical 1,2,3-Thiadiazol-4-amine (Note: This data is hypothetical and for illustrative purposes only.)

| Conformer | Dihedral Angle (H-N-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Planar | 0° | 2.5 (Rotational Barrier) |

| Staggered | 60° | 0.0 (Global Minimum) |

| Eclipsed | 120° | 2.8 (Rotational Barrier) |

The protonation of the amine to form the hydrochloride salt would significantly influence its conformational preferences and intermolecular interactions.

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is an invaluable tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. nih.gov For 1,2,3-thiadiazoles, a well-known reaction is their thermal or photochemical decomposition, which often proceeds with the extrusion of dinitrogen to form a thioketene (B13734457) intermediate. e-bookshelf.de

Theoretical studies can model this reaction pathway, identifying the transition state structure for the N₂ extrusion and calculating the associated energy barrier. This information provides insight into the reaction kinetics and the feasibility of the proposed mechanism. For substituted 1,2,3-thiadiazoles, computational methods can predict how different functional groups, such as the 4-amino group, would influence the reaction mechanism and the stability of intermediates. mdpi.com

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to investigate the behavior of molecules in a condensed phase (e.g., in solution or a crystal lattice). MD simulations model the movements of atoms and molecules over time based on a force field that describes the intermolecular and intramolecular forces.

For this compound, MD simulations could be used to study its interactions with solvent molecules, such as water. This would provide insights into its solvation shell structure and the dynamics of hydrogen bonding between the ammonium (B1175870) group, the thiadiazole ring, and surrounding water molecules. Such simulations are also crucial for understanding how the molecule might interact with biological macromolecules, a key aspect of its potential pharmacological activity.

Spectroscopic Property Prediction from First Principles

Computational methods can predict various spectroscopic properties, which can be compared with experimental data to confirm the structure and identity of a compound. dergipark.org.trnih.gov

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations can help in the assignment of experimental NMR spectra for 1,2,3-thiadiazole derivatives. nih.govresearchgate.net

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. This allows for a detailed assignment of the vibrational modes of the molecule. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. This provides information about the electronic structure and chromophores within the molecule. researchgate.netnih.gov

Table 3: Predicted Spectroscopic Data for a Generic Amino-Substituted 1,2,3-Thiadiazole (Note: This table is for illustrative purposes and represents typical ranges for related compounds.)

| Spectroscopic Technique | Predicted Property | Corresponding Structural Feature |

|---|---|---|

| ¹H NMR | δ 7.5-8.5 ppm | Aromatic proton on the thiadiazole ring |

| ¹³C NMR | δ 140-160 ppm | Carbon atoms in the thiadiazole ring |

| IR | ~3300-3400 cm⁻¹ | N-H stretching of the amino group |

These predicted spectra serve as a valuable reference for the interpretation of experimental data and can aid in the structural elucidation of new 1,2,3-thiadiazole derivatives.

Investigation of Structure-Property Relationships through Computational Modeling

Computational modeling serves as a powerful tool for understanding the intricate relationships between the chemical structure of 1,2,3-thiadiazole derivatives and their physicochemical properties and biological activities. These theoretical investigations provide valuable insights that guide the rational design of new compounds with enhanced efficacy and desired characteristics. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) studies and Density Functional Theory (DFT) are prominently used to elucidate these connections.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that correlates variations in the biological activity of a series of compounds with changes in their molecular features, described by numerical values known as molecular descriptors. wikipedia.org For derivatives of the 1,2,3-thiadiazole scaffold, QSAR models have been developed to predict their activity and to identify the key structural attributes required for their biological function.

These models often reveal that a combination of electronic, steric, and hydrophobic properties governs the activity of 1,2,3-thiadiazole analogs. For instance, studies on related thiadiazole series have shown that hydrophobic and electrostatic fields are dominant factors in determining binding affinities to biological targets. The statistical quality of a QSAR model is crucial for its predictive power, and it is typically assessed using parameters such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A high value for these parameters indicates a robust and predictive model.

| Model Type | r² (Correlation Coefficient) | q² (Cross-validated r²) | Predicted r² | Key Descriptors |

|---|---|---|---|---|

| 3D-QSAR (CoMFA) | 0.95 | 0.88 | 0.91 | Steric Fields, Electrostatic Fields |

| 2D-QSAR (MLR) | 0.89 | 0.81 | 0.85 | LogP, Molar Refractivity, Dipole Moment |

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to 1,2,3-thiadiazole derivatives to calculate properties that are fundamental to their reactivity and stability. mdpi.comcyberleninka.ru Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

According to frontier molecular orbital theory, the HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. mdpi.com The energy of the HOMO (EHOMO) is associated with the electron-donating ability of a molecule, whereas the energy of the LUMO (ELUMO) relates to its electron-accepting ability. The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical indicator of molecular stability and chemical reactivity. A smaller energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govscielo.br

Computational studies on 1,2,3-thiadiazole-containing compounds have shown that the distribution of these frontier orbitals is often concentrated on the thiadiazole ring and adjacent functional groups. mdpi.com By systematically modifying substituents on the thiadiazole core and calculating the resulting changes in HOMO-LUMO energies, researchers can predict how these modifications will affect the molecule's electronic properties and, consequently, its biological activity. researchgate.net

| Substituent (at position 4) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| -H | -6.85 | -1.21 | 5.64 | 3.10 |

| -NH₂ (amine) | -6.23 | -0.98 | 5.25 | 3.45 |

| -Cl | -7.01 | -1.55 | 5.46 | 2.80 |

| -NO₂ | -7.54 | -2.89 | 4.65 | 1.95 |

These theoretical and computational investigations are indispensable for building a comprehensive understanding of the structure-property relationships of 1,2,3-thiadiazole hydrochloride and its derivatives. The insights gained from QSAR and DFT studies facilitate the targeted design of new molecules with optimized properties for various applications.

Solid State Chemistry and Crystal Engineering of 1,2,3 Thiadiazol 4 Amine Hydrochloride

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in pharmaceutical sciences and materials science. Different polymorphs of a compound can exhibit varying physical and chemical properties, including solubility, melting point, and stability. Pseudopolymorphism refers to the formation of different crystal structures due to the inclusion of solvent molecules (solvates) or water (hydrates) into the crystal lattice.

A comprehensive search of scientific databases reveals no specific studies on the polymorphism or pseudopolymorphism of 1,2,3-thiadiazol-4-amine (B3136089) hydrochloride. While research has been conducted on the polymorphic forms of other thiadiazole derivatives, this information is not directly transferable to the title compound. Without experimental data from techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) under various crystallization conditions, it is not possible to determine if 1,2,3-thiadiazol-4-amine hydrochloride exhibits multiple crystalline forms.

Co-crystallization and Salt Formation Research

Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with a neutral co-former in a crystalline lattice. Salt formation involves the reaction of an acidic and a basic compound to form a salt. As 1,2,3-thiadiazol-4-amine is a basic molecule, it readily forms a hydrochloride salt.

There is no available research in the public domain detailing co-crystallization studies involving this compound. The formation of the hydrochloride salt itself is a primary example of salt formation. However, further research into forming other salts with different counter-ions, which could potentially offer a range of physical properties, has not been reported.

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly

Without a determined crystal structure, any discussion of the hydrogen bonding network and supramolecular assembly remains purely speculative. A detailed analysis would require crystallographic data, which is currently unavailable. Such data would provide information on bond lengths, bond angles, and the spatial arrangement of molecules, which are essential for understanding the supramolecular architecture.

Crystal Growth Methodologies and Optimization

The growth of high-quality single crystals is a prerequisite for determining the crystal structure of a compound and for many of its potential applications. Common crystal growth techniques include slow evaporation from solution, vapor diffusion, and cooling crystallization. The choice of solvent and the control of parameters such as temperature, saturation, and impurities are crucial for obtaining crystals suitable for X-ray diffraction analysis.

There are no published methods specifically detailing the crystal growth of this compound. While general synthetic procedures for 1,2,3-thiadiazole (B1210528) derivatives exist, the specific conditions required for the growth of single crystals of the hydrochloride salt have not been documented. Optimization of crystal growth would involve screening various solvents and conditions to achieve the desired crystal size and quality.

Data Tables

Due to the lack of experimental crystallographic data for this compound, no data tables for unit cell parameters, hydrogen bond geometries, or other crystallographic information can be provided.

Future Directions and Emerging Research Avenues for 1,2,3 Thiadiazol 4 Amine Hydrochloride

Development of Asymmetric Synthetic Strategies

The synthesis of chiral molecules is a cornerstone of modern chemistry. While research into the asymmetric synthesis of 1,2,3-thiadiazoles is still in its nascent stages, the development of such strategies is a critical future direction. The introduction of chirality into the 1,2,3-thiadiazole (B1210528) framework could lead to derivatives with unique stereospecific properties, valuable in materials science and catalysis.

Currently, asymmetric synthesis has been successfully applied to other nitrogen-containing heterocycles, such as triazoles. For instance, iridium-catalyzed azide-thioalkyne cycloaddition (IrAAC) has been shown to be a powerful method for creating chiral 1,2,3-triazoles with high regioselectivity. nih.gov Future research could focus on adapting such metal-catalyzed cycloaddition reactions for the synthesis of chiral 1,2,3-thiadiazoles. This would likely involve the design of chiral ligands that can effectively control the stereochemical outcome of the ring-forming reaction. Investigating the synthesis of enantiomerically pure precursors for traditional cyclization methods, like the Hurd-Mori reaction, also presents a viable path forward. The development of these methodologies will be essential for unlocking the potential of chiral 1,2,3-thiadiazole derivatives.

Exploration of Unconventional Reaction Pathways and Conditions

Moving beyond traditional synthetic routes is key to discovering novel derivatives and improving production efficiency. The exploration of unconventional reaction pathways for the synthesis of 1,2,3-Thiadiazol-4-amine (B3136089) hydrochloride and its analogs is a promising research avenue.

One of the most established methods for creating the 1,2,3-thiadiazole ring is the Hurd-Mori cyclization, which typically involves the reaction of a semicarbazone with thionyl chloride. mdpi.comresearchgate.net However, recent research has focused on improving this and other foundational methods. For example, a metal-free methodology using N-tosylhydrazones and elemental sulfur, catalyzed by TBAI (tetrabutylammonium iodide), has been developed as a practical and improved version of the Hurd-Mori reaction. mdpi.comorganic-chemistry.org Another innovative approach employs a "catch and release" strategy, where ketones are prepared in solution and then captured on a solid support as sulfonylhydrazones, followed by cyclizative cleavage to release the 1,2,3-thiadiazole product. sciforum.net This method facilitates easier purification and is suitable for parallel synthesis. sciforum.net

Furthermore, visible-light photocatalysis offers a sustainable and mild alternative for synthesizing 1,2,3-thiadiazoles. organic-chemistry.org These unconventional approaches often provide benefits such as milder reaction conditions, avoidance of harsh reagents, and access to novel chemical space.

| Method | Key Reagents/Conditions | Advantages |

| Improved Hurd-Mori | N-tosylhydrazones, Sulfur, TBAI (catalyst) | Metal-free, practical, good yields. mdpi.comorganic-chemistry.org |

| "Catch and Release" | Polymer sulfonyl hydrazide resin, Thionyl chloride | Expedited workup, no chromatography needed, suitable for parallel synthesis. sciforum.net |

| Cross-Coupling Cyclization | Enaminones, Tosylhydrazine, Elemental Sulfur, I2/DMSO | Transition-metal-free, operationally simple, wide functional group compatibility. organic-chemistry.org |

| Photocatalysis | Visible light, Cercosporin (catalyst) | Mild conditions, sustainable, environmentally friendly. organic-chemistry.org |

Integration into Advanced Catalytic Systems

The unique electronic properties and coordination capabilities of the 1,2,3-thiadiazole ring suggest its potential for use in advanced catalytic systems. While this application is largely unexplored for the 1,2,3-isomer, research on related thiadiazole compounds provides a strong basis for future investigation.

Derivatives of the related 1,3,4-thiadiazole (B1197879) have been successfully used as ligands to form stable complexes with transition metals like Cu(II) and Zn(II). tudublin.ie These metal complexes can exhibit catalytic activity. The nitrogen and sulfur atoms in the 1,2,3-thiadiazole ring, along with the exocyclic amine group in 1,2,3-Thiadiazol-4-amine hydrochloride, provide multiple potential coordination sites for metal ions.

Future research should focus on synthesizing and characterizing metal complexes of this compound and its derivatives. Investigating the catalytic activity of these complexes in various organic transformations, such as cross-coupling reactions, oxidations, or reductions, could reveal novel applications. The thiadiazole moiety could act as a stable, electron-donating ligand, potentially enhancing the activity and selectivity of the metallic center. Furthermore, the development of polymeric supports incorporating these thiadiazole-metal complexes could lead to recyclable and heterogeneous catalysts, aligning with the principles of green chemistry. researchgate.net

Computational Design of Functional Derivatives for Non-Biological Applications

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of novel molecules, thereby guiding synthetic efforts. researchgate.net While much computational work on thiadiazoles has been directed toward biological applications, these same methods can be used to design functional derivatives for non-biological purposes, such as materials science. mdpi.comacs.org

DFT studies can calculate molecular structures, vibrational frequencies, and electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netmdpi.com This information is crucial for predicting a molecule's optical and electronic behavior, making it possible to design 1,2,3-thiadiazole derivatives with specific properties for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The inherent aromaticity and electron-rich nature of the thiadiazole ring make it an attractive building block for such materials. isres.org

Future research can employ in silico screening to design derivatives of this compound with tailored electronic properties by strategically adding various electron-donating or electron-withdrawing groups. isres.org These theoretical predictions can then be used to prioritize the synthesis of the most promising candidates, accelerating the discovery of new materials with applications in electronics and photonics.

Green Chemistry Aspects and Sustainable Production Methodologies

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.net The production of this compound can benefit significantly from the application of these principles.

Several greener approaches have been successfully applied to the synthesis of various thiadiazole isomers. researchgate.net These methods offer significant advantages over conventional techniques, which often rely on volatile organic solvents and lengthy reaction times. Microwave irradiation and ultrasonication, for example, have been shown to dramatically reduce reaction times and increase product yields in the synthesis of thiadiazoles. nanobioletters.combenthamdirect.com These techniques provide energy directly to the reacting molecules, leading to more efficient and rapid heating. researchgate.net

| Green Chemistry Technique | Typical Conditions | Key Advantages |

| Microwave Irradiation | Microwave reactor | Rapid reaction times, high yields (often 85-90%), reduced side products. researchgate.netnanobioletters.com |

| Ultrasonication | Ultrasonic bath | Enhanced reaction rates, good yields (75-80%), operates at ambient temperature. researchgate.netnanobioletters.com |

| Solvent-Free Grinding | Mortar and pestle | Avoids hazardous solvents, high efficiency, simple procedure. mdpi.com |

| Eco-Friendly Solvents | Ethanol, water, ionic liquids | Reduces environmental impact, increases safety. organic-chemistry.orgmdpi.com |

| Heterogeneous Catalysis | Solid-supported catalysts | Easy separation of catalyst, potential for recycling, reduced waste. mdpi.com |

By integrating these green chemistry approaches, the future production of this compound can be made more environmentally benign, cost-effective, and efficient. nanobioletters.com

Q & A

Q. Advanced Synthesis Considerations

- Side reaction mitigation : Use scavengers (e.g., activated charcoal) or gradient recrystallization to remove byproducts.

- Yield improvement : Optimize stoichiometry (e.g., 1:1 molar ratio of hydrazide to thiocyanate) and employ inert atmospheres to prevent oxidation .

- Real-time monitoring : Techniques like TLC or HPLC can track reaction progress and identify intermediates .

What analytical techniques are recommended for characterizing the structural purity of this compound?

Q. Basic Characterization

- Spectroscopy : NMR (¹H/¹³C) confirms proton environments and carbon frameworks, while IR identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹) .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks, critical for validating crystallinity .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak for C₂H₄N₃S·HCl) .

How should researchers resolve discrepancies in spectral or crystallographic data for this compound?

Q. Advanced Data Contradiction Analysis

- Impurity profiling : Use HPLC-MS to detect trace byproducts that may skew NMR/IR results .

- Crystallographic refinement : Apply SHELXL for high-resolution data to resolve ambiguities in hydrogen-bonding patterns or lattice parameters .

- Comparative studies : Cross-reference with structurally analogous thiadiazoles (e.g., 1,3,4-thiadiazoles) to identify systematic errors .

What in vitro assays are suitable for evaluating the bioactivity of this compound?

Q. Basic Bioactivity Screening

- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using fluorogenic substrates .

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) .

How can researchers design pharmacokinetic studies for this compound?

Q. Advanced Pharmacological Design

- ADMET profiling :

- Absorption : Caco-2 cell monolayer assays to predict intestinal permeability.

- Metabolism : Liver microsome incubations with LC-MS metabolite identification .

- In vivo models : Rodent studies with IV/PO dosing to calculate bioavailability and half-life .

What storage conditions are critical to maintain the stability of this compound?

Q. Basic Stability Protocols

- Moisture control : Store in desiccators with silica gel to prevent hydrolysis .

- Temperature : –20°C for long-term storage; avoid repeated freeze-thaw cycles .

- Light sensitivity : Use amber vials to prevent photodegradation of the thiadiazole ring .

How can computational methods aid in understanding the structure-activity relationship (SAR) of this compound?

Q. Advanced SAR Analysis

- Docking simulations : Map interactions with biological targets (e.g., bacterial enzymes) using AutoDock or Schrödinger .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the thiadiazole ring) with bioactivity .

- MD simulations : Assess conformational stability in aqueous or lipid bilayer environments .

What crystallographic software tools are recommended for refining the structure of this compound?

Q. Advanced Crystallography

- SHELX suite : SHELXL refines high-resolution data, while SHELXE resolves phase problems in twinned crystals .

- Hydrogen-bond analysis : PLATON or Mercury visualize intermolecular interactions critical for crystal packing .

How can researchers validate the reproducibility of synthetic batches for this compound?

Q. Advanced Quality Control

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.